molecular formula C₁₆H₁₉D₆NO₂ B1147561 D,L-O-Desmethyl Venlafaxine-d6 CAS No. 1020719-35-0

D,L-O-Desmethyl Venlafaxine-d6

Cat. No. B1147561
M. Wt: 269.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-O-Desmethyl Venlafaxine-d6 is a deuterated metabolite of Venlafaxine . Venlafaxine is a selective serotonin noradrenaline reuptake inhibitor . It can be used as an antidepressant .


Molecular Structure Analysis

The molecular formula of D,L-O-Desmethyl Venlafaxine-d6 is C16H19D6NO2 . Its molecular weight is 269.41 .


Chemical Reactions Analysis

D,L-O-Desmethyl Venlafaxine-d6 is a metabolite of Venlafaxine . The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .

Scientific Research Applications

Joint Population Pharmacokinetic Modeling

Scientific Field

This application falls under the field of Pharmacology and Drug Discovery .

Application Summary

D,L-O-Desmethyl Venlafaxine-d6 is used in the development of a joint population pharmacokinetic (PPK) model to characterize the pharmacokinetic characters of venlafaxine and O-desmethyl venlafaxine .

Methods of Application

The study involved plasma concentrations with demographic and clinical data derived from a bioequivalence study in 24 healthy subjects and a naturalistic TDM setting containing 127 psychiatric patients . A parent-metabolite PPK modeling was performed with NONMEM software using a non-linear mixed effect modeling approach .

Results or Outcomes

The concentrations of venlafaxine and O-desmethyl venlafaxine were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of venlafaxine and O-desmethyl venlafaxine .

Preclinical Pharmacokinetic Study in Rabbits

Scientific Field

This application is in the field of Preclinical Pharmacokinetics .

Application Summary

D,L-O-Desmethyl Venlafaxine-d6 is used in a preclinical pharmacokinetic study on extended-release solid oral dosage forms of venlafaxine in New Zealand White rabbits .

Methods of Application

The study used a multiple-reaction monitoring (MRM) LC–MS/MS method for simultaneously quantitating venlafaxine and its equipotent metabolite O-desmethylvenlafaxine in rabbit plasma . The method involved solid-phase extraction for sample preparation followed by an ultrafast LC–MS/MS analysis .

Results or Outcomes

The validation results were within the permissible limits of US FDA recommendations and acceptance criteria for bioanalytical method validation . The data obtained from preclinical PK studies gives preliminary evidence about drug absorption rates and sites, and a possible mechanism of drug distribution, metabolism, and elimination .

Neurotransmission Research

Scientific Field

This application is in the field of Neurobiology .

Application Summary

D,L-O-Desmethyl Venlafaxine-d6 is used in research related to neurotransmission, particularly in the context of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Schizophrenia .

Methods of Application

The specific methods of application can vary widely depending on the particular research context. However, it typically involves using D,L-O-Desmethyl Venlafaxine-d6 as a reference compound in various in vitro and in vivo experiments to study its effects on neurotransmission .

Results or Outcomes

The specific results or outcomes can also vary widely. However, such research can contribute to a better understanding of the role of neurotransmission in neurodegenerative diseases and may potentially lead to the development of new therapeutic strategies .

Isotope Research

Scientific Field

This application is in the field of Organic Chemistry .

Application Summary

D,L-O-Desmethyl Venlafaxine-d6, being a deuterated metabolite of Venlafaxine, is used in isotope research . This includes imaging, diagnosis, and newborn screening .

Methods of Application

The specific methods of application can vary depending on the research context. However, it typically involves using D,L-O-Desmethyl Venlafaxine-d6 as a tracer in various chemical reactions or biological processes .

Results or Outcomes

The specific results or outcomes can vary. However, such research can provide valuable insights into the mechanisms of various chemical reactions or biological processes .

properties

IUPAC Name

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-RUJHVMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D,L-O-Desmethyl Venlafaxine-d6

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